molecular formula C16H19N3O2 B1503244 tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate CAS No. 885270-07-5

tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate

Cat. No.: B1503244
CAS No.: 885270-07-5
M. Wt: 285.34 g/mol
InChI Key: WCIJVOCOCCBENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate is a carbamate derivative featuring a naphthalene core substituted with a carbamimidoyl group (an amidine moiety) at the 4-position and a tert-butoxycarbonyl (Boc) protective group. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting proteases or kinases due to its amidine functionality .

Properties

IUPAC Name

tert-butyl N-(4-carbamimidoylnaphthalen-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-13-9-8-12(14(17)18)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H3,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJVOCOCCBENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695662
Record name tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-07-5
Record name Carbamic acid, [4-(aminoiminomethyl)-1-naphthalenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl (4-carbamimidoylnaphthalen-1-yl)carbamate, often referred to as "M4," is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). This article delves into the biological activity of M4, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C16H19N3O2
  • Average Mass : 285.347 g/mol
  • Monoisotopic Mass : 285.147727 g/mol

M4 exhibits multiple mechanisms that contribute to its biological activity:

  • Inhibition of β-secretase : M4 has been shown to inhibit β-secretase 1 with an IC50 value of 15.4 nM, which is crucial in the processing of amyloid precursor protein and subsequent amyloid beta (Aβ) formation.
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, enhancing cholinergic neurotransmission.
  • Aβ Aggregation Prevention : M4 demonstrates significant inhibition of Aβ aggregation, achieving up to 85% inhibition at a concentration of 100 μM .

In Vitro Studies

In vitro studies using astrocyte cell cultures have highlighted M4's protective effects against Aβ-induced cytotoxicity:

  • Cell Viability : When astrocytes were treated with Aβ1-42, cell viability dropped significantly. However, co-treatment with M4 improved cell viability to approximately 62.98% compared to untreated controls .
  • Cytokine Production : M4 treatment reduced levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ1-42, suggesting an anti-inflammatory effect .

In Vivo Studies

In vivo assessments using scopolamine-induced models of Alzheimer's disease showed:

  • Aβ Levels : Treatment with M4 resulted in decreased Aβ levels compared to control groups, although the effect was not statistically significant when compared to established treatments like galantamine .
  • Cytotoxicity Reduction : M4 reduced astrocytic death by approximately 20% in the presence of Aβ1-42, indicating potential neuroprotective properties .

Comparative Analysis

The following table summarizes the biological activities and effects of M4 compared to other known compounds:

Compoundβ-secretase Inhibition (IC50)Acetylcholinesterase Inhibition (Ki)Aβ Aggregation InhibitionCytotoxicity Reduction
M415.4 nM0.17 μM85% at 100 μM~20%
GalantamineNot specifiedNot specifiedNot specifiedSignificant
DonepezilNot specifiedNot specifiedNot specifiedSignificant

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate and analogous compounds:

Compound Name Molecular Formula Key Functional Groups Aromatic System Notable Properties
This compound C₁₆H₁₉N₃O₂ Carbamimidoyl, Boc-protected amine Naphthalene (1-position) High basicity, rigid planar structure
tert-Butyl (4-aminopyridin-2-yl)carbamate C₁₀H₁₅N₃O₂ Primary amine, Boc group Pyridine Moderate solubility, heteroaromatic
tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate C₁₂H₁₅N₃O₂ Benzimidazole, Boc-protected amine Benzimidazole Enhanced hydrogen bonding, planar
tert-Butyl (4-cyanophenyl)carbamate C₁₂H₁₄N₂O₂ Nitrile, Boc group Benzene Electrophilic nitrile, lower basicity
tert-Butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate C₁₀H₂₀N₂O₂ Aliphatic amine, Boc group None Flexible backbone, lower steric hindrance
tert-Butyl N-[2-amino-1-(naphthalen-2-yl)ethyl]carbamate C₁₇H₂₂N₂O₂ Ethylamino linker, Boc group Naphthalene (2-position) Conformational flexibility, π-π interactions

Physicochemical Properties

  • Basicity: The carbamimidoyl group in the target compound increases basicity (pKa ~11–12) compared to primary amines (pKa ~9–10) in compounds like tert-Butyl (4-aminopyridin-2-yl)carbamate .
  • Solubility: Aliphatic derivatives (e.g., tert-Butyl (S)-(1-amino-3-methylbutan-2-yl)carbamate ) exhibit higher aqueous solubility due to reduced aromaticity, whereas the naphthalene-based target compound is more lipophilic.
  • Stability: Boc groups in all compounds are acid-labile but stable under basic conditions. The carbamimidoyl group may hydrolyze under strongly acidic or oxidative conditions, unlike nitriles (e.g., tert-Butyl (4-cyanophenyl)carbamate ), which are more stable but less reactive.

Stability and Reactivity Comparison

Compound Type Acid Stability Oxidative Stability Key Reactivity
Carbamimidoyl derivatives Moderate Low Prone to hydrolysis, amidine protonation
Nitrile derivatives High High Electrophilic addition, nitrile to amidine conversion
Aliphatic carbamates High Moderate Amine deprotection under acidic conditions

Preparation Methods

Starting Material Preparation

  • Naphthalene Derivative Functionalization: The synthesis often begins with a nitro-substituted naphthalene (e.g., 4-nitronaphthalene) which is selectively reduced to the corresponding amine (4-aminonaphthalene) using catalytic hydrogenation or transfer hydrogenation methods.

  • Introduction of Carbamimidoyl Group: The amino group can be converted to a carbamimidoyl (amidino) group through reaction with reagents such as amidine precursors or via Pinner-type reactions involving nitriles and ammonia derivatives.

Protection with tert-Butyl Carbamate

  • Boc Protection: The amino or amidino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine. This step is crucial to prevent unwanted side reactions during further transformations.

  • Reaction Conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures (e.g., −78 °C to room temperature) to control reaction rates and selectivity.

Functional Group Transformations

  • Lithiation and Electrophilic Quenching: For regioselective substitution, directed ortho-lithiation using strong bases such as n-butyllithium at low temperatures can be employed to generate lithiated intermediates, which are then quenched with electrophiles like carbon dioxide or Boc anhydride to introduce carboxyl or carbamate groups.

  • Bromination: N-bromosuccinimide (NBS) is used for selective bromination at activated positions, facilitating subsequent lithiation or substitution steps.

  • Curtius Rearrangement: Conversion of carboxylic acid intermediates to isocyanates via diphenylphosphoryl azide (DPPA) followed by reaction with tert-butanol to form carbamates is a key step for installing Boc-protected amino groups.

Purification and Characterization

  • Flash Chromatography: Silica gel column chromatography with gradients of ethyl acetate and heptane is used to purify intermediates and final products.

  • Spectroscopic Analysis: Nuclear magnetic resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm structures and purity.

Representative Experimental Procedure (Adapted from Related Literature)

Step Reagents and Conditions Outcome
1 Starting from 4-nitronaphthalene, catalytic hydrogenation with Pd/C in ethanol under H2 atmosphere 4-Aminonaphthalene
2 Reaction with di-tert-butyl dicarbonate (Boc2O) and DMAP in THF at 0 °C to room temperature Boc-protected 4-aminonaphthalene
3 Treatment with n-butyllithium at −78 °C for lithiation, followed by quenching with Boc anhydride Introduction of Boc-protected carbamimidoyl group
4 Purification by flash chromatography (0–30% ethyl acetate in heptane) Pure this compound

Analytical Data Summary

Parameter Description
Molecular Formula C15H19N3O2 (approximate for carbamimidoyl naphthyl carbamate)
Molecular Weight ~273 g/mol
^1H NMR (DMSO-d6) Signals corresponding to aromatic protons (naphthalene), Boc tert-butyl protons (~1.4 ppm, singlet), and amidine NH protons (broad signals)
^13C NMR Characteristic signals for carbamate carbonyl (~155–160 ppm), aromatic carbons, and tert-butyl carbons (~28 ppm)
MS (ESI) Molecular ion peak consistent with expected molecular weight

Research Findings and Notes

  • The synthesis of carbamimidoyl-substituted aromatic carbamates requires careful control of reaction conditions to avoid overreaction or decomposition of sensitive amidine groups.

  • Protection with tert-butyl carbamate groups provides stability and orthogonality, allowing for selective deprotection and further functionalization.

  • Lithiation strategies combined with electrophilic quenching are effective for regioselective functionalization on naphthalene derivatives.

  • Curtius rearrangement is a valuable tool for converting carboxylic acid intermediates into protected amines, facilitating the introduction of Boc groups.

  • Multi-step syntheses often yield moderate overall yields (e.g., 10–20%) due to the complexity of functional group transformations and protecting group manipulations.

Summary Table of Key Preparation Methods

Method Key Reagents Reaction Type Advantages Challenges
Catalytic Hydrogenation Pd/C, H2 Nitro to amine reduction High selectivity, mild conditions Requires hydrogenation setup
Boc Protection Di-tert-butyl dicarbonate, DMAP Carbamate formation Stable protecting group Sensitive to moisture
Directed Lithiation n-Butyllithium, −78 °C Regioselective lithiation Precise substitution control Requires low temperature, inert atmosphere
Curtius Rearrangement DPPA, tert-butanol Carboxylic acid to carbamate Efficient amine protection Multi-step, sensitive intermediates
Bromination NBS Electrophilic aromatic substitution Enables further functionalization Overbromination risk

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl carbamate derivatives, and how can Boc protection strategies be applied?

The synthesis of tert-butyl carbamates typically involves Boc (tert-butoxycarbonyl) protection of amines. A methodological approach includes:

  • Reagents : Use Boc₂O (di-tert-butyl dicarbonate) in anhydrous dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .
  • Purification : Post-reaction, adjust pH with 1 M HCl, extract with ethyl acetate (EtOAc), and employ column chromatography (silica gel, gradient elution) for isolation .
  • Yield Optimization : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of Boc₂O relative to the amine).

Q. How can NMR and X-ray crystallography be utilized to characterize tert-butyl carbamate derivatives?

  • NMR : Use 1^1H and 13^{13}C NMR to confirm Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and carbamate carbonyl signals at ~155–160 ppm .
  • X-ray Crystallography : Employ the SHELX suite (e.g., SHELXL) for structure refinement. Ensure high-resolution data (>1.0 Å) and validate with R-factors (<5% for Rint) .

Q. What protocols are recommended for assessing the biological activity of carbamate derivatives?

  • In Vitro Assays : Perform enzyme inhibition studies (e.g., IC₅₀ determination) using fluorogenic substrates or colorimetric assays (e.g., p-nitrophenyl phosphate for phosphatases) .
  • Cytotoxicity Screening : Use MTT or resazurin assays in cell lines (e.g., HEK293 or HeLa) at concentrations ≤10 μM to evaluate therapeutic potential .

Q. What are the best practices for storing and handling tert-butyl carbamates?

  • Storage : Store at room temperature (RT) in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
  • Handling : Use gloveboxes for air-sensitive reactions and avoid prolonged exposure to light (e.g., wrap flasks in foil) .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions of carbamate derivatives be addressed?

  • Reagent Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl halides for selective C–C bond formation. Optimize ligand choice (e.g., BINAP for bulky substrates) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMAc) enhance nucleophilic substitution rates, while temperature control (e.g., 80°C) minimizes byproducts .

Q. What strategies resolve crystallographic data discrepancies in carbamate structures?

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning and improve R-factors. Validate with Q-Q plots and electron density maps .
  • Disorder Modeling : For flexible tert-butyl groups, split occupancy or apply restraints (e.g., SIMU/ISOR) to reduce overfitting .

Q. How can structure-activity relationship (SAR) studies guide the optimization of carbamate-based inhibitors?

  • Substituent Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance electrophilicity at the carbamate carbonyl, improving enzyme binding .
  • Bioisosteric Replacement : Replace naphthalene with benzothiazole (e.g., tert-butyl thiazole carbamates) to modulate lipophilicity (logP) and solubility .

Q. How do stability studies under extreme conditions inform formulation strategies?

  • pH Stability : Conduct accelerated degradation tests (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC monitoring. Carbamates typically degrade via hydrolysis to amines under acidic conditions .
  • Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>150°C for most tert-butyl derivatives) and guide lyophilization protocols .

Q. What methodologies address conflicting biological data in carbamate interaction studies?

  • SPR vs. ITC : Compare surface plasmon resonance (SPR) for kinetic profiling (kon/koff) with isothermal titration calorimetry (ITC) for thermodynamic validation (ΔG, ΔH) .
  • Molecular Dynamics (MD) : Simulate binding poses (e.g., using AMBER or GROMACS) to reconcile discrepancies between crystallographic and biochemical data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate
Reactant of Route 2
tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.